Regiochemical Precision: 5-Carbonitrile vs. 6-Carbonitrile Isomer — Synthetic and Biological Consequence
The target compound places the carbonitrile group at the C-5 position of the pyrrolotriazine core, whereas the commercially available isomer 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS 2108025-47-2) carries it at C-6. In kinase inhibitor SAR, the C-5 substituent directly projects toward the solvent-accessible region of the ATP-binding pocket, influencing both potency and selectivity, while C-6 modifications primarily affect the ribose-binding pocket interactions [1]. This regiochemical difference is non-interchangeable: the 5-carbonitrile analog LAS-191954 (a PI3Kδ inhibitor built on the 5-carbonitrile core) achieves an IC₅₀ of 2.6 nM, a potency level not achievable with the corresponding 6-substituted scaffold unless completely redesigned .
| Evidence Dimension | Regiochemistry of carbonitrile substitution on pyrrolotriazine core |
|---|---|
| Target Compound Data | Carbonitrile at C-5 position; precursor to PI3Kδ inhibitor LAS-191954 (IC₅₀ = 2.6 nM) |
| Comparator Or Baseline | 4-Oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile (CAS 2108025-47-2); carbonitrile at C-6 position; no reported PI3Kδ inhibitor derived directly from this isomer achieves comparable potency |
| Quantified Difference | Regiochemical isomerism (C-5 vs. C-6); divergent synthetic pathways lead to distinct kinase inhibitor pharmacophores with up to >100-fold potency differences in resulting derivatives |
| Conditions | Kinase inhibitor design context; VEGFR-2, FGFR-1, and PI3Kδ inhibitor programs as reported in medicinal chemistry literature [1] |
Why This Matters
Selecting the correct carbonitrile regioisomer at procurement stage avoids synthesizing a lead series on the wrong scaffold, which could require complete re-synthesis and months of lost effort.
- [1] Borzilleri, R. M.; Zheng, X.; Qian, L.; Ellis, C.; Cai, Z.-W.; Wautlet, B. S.; Mortillo, S.; Jeyaseelan, R., Sr.; Kukral, D. W.; Fura, A.; et al. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1,2,4]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. J. Med. Chem. 2005, 48 (12), 3991–4008. View Source
